N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide is an organic compound with the molecular formula C8H7F3N2O4S It is characterized by the presence of a nitro group, a trifluoromethyl group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the nitration of 4-(trifluoromethyl)aniline followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the trifluoromethyl group. The resulting nitro compound is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pressure control is common in industrial settings to optimize the reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-amino-4-(trifluoromethyl)phenylmethanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methanesulfonic acid derivatives.
Scientific Research Applications
N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methanesulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a methanesulfonamide group.
2-nitro-4-(trifluoromethyl)aniline: Contains an amino group instead of a methanesulfonamide group.
2-nitro-4-(trifluoromethyl)benzoic acid: Features a carboxylic acid group instead of a methanesulfonamide group.
Uniqueness
N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methanesulfonamide group provides additional sites for interaction with biological targets .
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O4S/c1-18(16,17)12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIOVNOVZUQYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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